N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-16(13(2)22-12)17(20)19-11-18(21)8-7-14-5-3-4-6-15(14)10-18/h3-6,9,21H,7-8,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKYEVWYXBEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydronaphthalene moiety can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carboxamide derivatives reported in the literature, focusing on core structures, substituents, synthesis, and functional properties.
Key Comparisons
In contrast, cyclohexene derivatives (e.g., –3) are less conformationally constrained, favoring ring-opening or cyclization reactions . Tetrahydrophenanthridone () shares a fused tetracyclic system but lacks the hydroxymethyl and furan substituents, highlighting the target’s unique hybrid architecture .
Substituent Effects
- The 2-hydroxymethyl group in the target compound increases hydrophilicity compared to halophenyl or methyl groups in analogs. This could improve solubility but necessitate protective strategies during synthesis (e.g., silylation ).
- The 2,5-dimethylfuran-3-carboxamide introduces steric hindrance and electron-rich character, contrasting with bromo or phenyl substituents in analogs. This may alter reactivity in cross-coupling reactions or binding affinity in biological assays.
Synthetic Methodology Cyclohexene carboxamides () are synthesized via NaH-mediated alkylation, a method adaptable to the target compound if tetrahydronaphthalene precursors are used .
Reactivity and Applications
- Brominated analogs () undergo nucleophilic substitution or elimination, whereas the target’s hydroxyl and furan groups may favor oxidation or electrophilic aromatic substitution.
- High yields in Pd-mediated cyclizations () imply that the target compound’s synthesis could be optimized using catalytic systems like Pd(OAc)₂/DPPP .
Research Findings and Implications
- Structural Insights : The tetrahydronaphthalene core differentiates the target from cyclohexene-based carboxamides, offering a balance of rigidity and solubility.
- Synthetic Feasibility : NaH/alkylation () and Pd-catalyzed methods () are viable pathways, though the furan and hydroxymethyl groups may require orthogonal protection.
- Functional Potential: The dimethylfuran moiety could enhance bioactivity (e.g., kinase inhibition) compared to halogenated analogs, warranting further pharmacological profiling.
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₁NO₂
- Molecular Weight : 295.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer treatment. Its mechanisms involve inducing apoptosis in cancer cells and modulating various cellular pathways.
Antitumor Activity
A study on similar compounds has shown promising results regarding their antitumor activity. For instance, a related compound (IMB-1406) demonstrated potent inhibitory effects on various cancer cell lines:
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
These results suggest that this compound may exhibit similar antitumor properties through mechanisms such as cell cycle arrest and apoptosis induction .
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
-
Apoptosis Induction : The compound may trigger apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. For instance:
- Upregulation of pro-apoptotic proteins (e.g., Bax).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Activation of caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating effectively .
- Targeting Specific Receptors : The compound may interact with receptors involved in cell proliferation and survival pathways, enhancing its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antiviral Properties : Research indicates that similar compounds can exhibit antiviral activities against viruses such as hepatitis C by interfering with viral replication processes.
- Structural Modifications : Ongoing research focuses on modifying the structure of these compounds to enhance their efficacy and reduce potential side effects. Structure–activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
